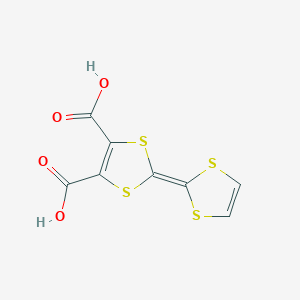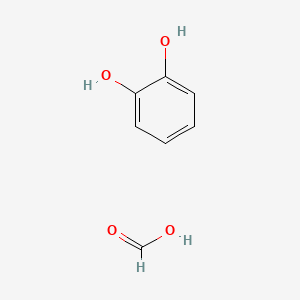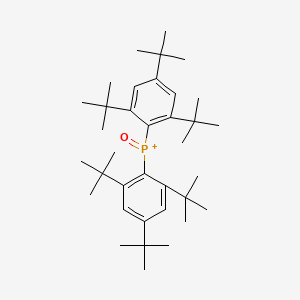
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium is a chemical compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenyl lithium with phosphorus trichloride, followed by oxidation to introduce the oxygen atom. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The bulky tert-butyl groups can influence substitution reactions, often leading to selective reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce phosphines .
科学的研究の応用
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its steric bulk can influence the properties of metal complexes.
Biology: The compound’s reactivity can be harnessed in biochemical studies to probe the behavior of phosphorus-containing biomolecules.
作用機序
The mechanism of action of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium involves its ability to act as a ligand, forming complexes with metal ions. The bulky tert-butyl groups provide steric protection, which can stabilize reactive intermediates and influence the reactivity of the metal center. The phosphorus atom can participate in various bonding interactions, including coordination to metals and participation in redox reactions .
類似化合物との比較
Similar Compounds
Compounds similar to Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium include:
2,4,6-Tri-tert-butylphenylphosphine: A related compound with similar steric properties but lacking the oxygen atom.
2,4-Di-tert-butyl-6-methylphenylphosphine: Another similar compound with slightly different steric and electronic properties.
Phosphine oxides: A broader class of compounds that share the phosphorus-oxygen bond but may have different substituents.
Uniqueness
This compound is unique due to the combination of its bulky tert-butyl groups and the presence of both phosphorus and oxygen atoms. This combination imparts distinctive reactivity and stability characteristics, making it valuable in specific chemical applications .
特性
CAS番号 |
105563-33-5 |
|---|---|
分子式 |
C36H58OP+ |
分子量 |
537.8 g/mol |
IUPAC名 |
oxo-bis(2,4,6-tritert-butylphenyl)phosphanium |
InChI |
InChI=1S/C36H58OP/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)38(37)30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3/q+1 |
InChIキー |
QVFCPPRBQCMQDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[P+](=O)C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


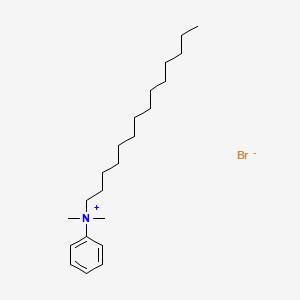
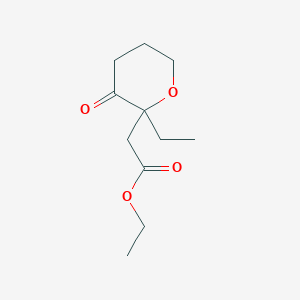
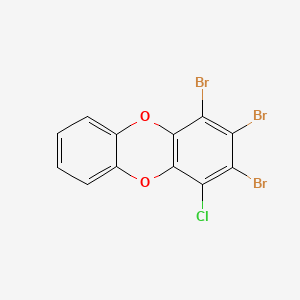
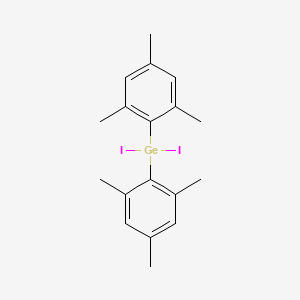
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
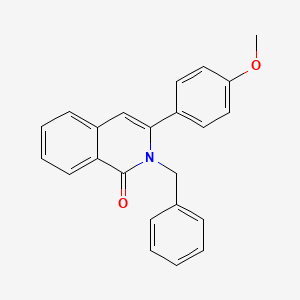
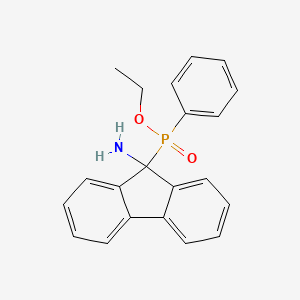
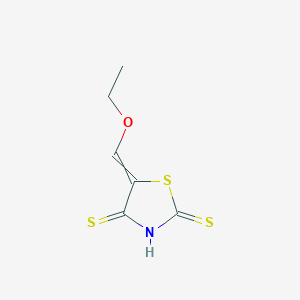
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
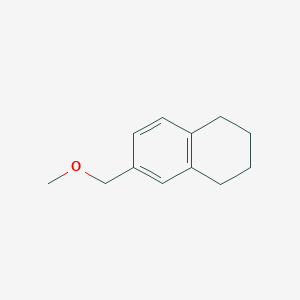
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
